4-Acetoxy-2'-bromobenzophenone
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Overview
Description
4-Acetoxy-2’-bromobenzophenone is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzophenone, featuring an acetoxy group at the 4-position and a bromine atom at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-bromobenzophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acetoxybenzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 4-Acetoxy-2’-bromobenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2’-bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-Hydroxy-2’-bromobenzophenone.
Oxidation: 4-Carboxy-2’-bromobenzophenone.
Scientific Research Applications
4-Acetoxy-2’-bromobenzophenone is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’-bromobenzophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
4-Acetoxybenzophenone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromobenzophenone:
4-Hydroxy-2’-bromobenzophenone: A reduction product of 4-Acetoxy-2’-bromobenzophenone with distinct properties.
Uniqueness: 4-Acetoxy-2’-bromobenzophenone is unique due to the presence of both the acetoxy and bromine substituents, which confer specific reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-(2-bromobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPADGRBOLMGKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641697 |
Source
|
Record name | 4-(2-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-44-2 |
Source
|
Record name | Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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